molecular formula C8H12N2O3 B2881578 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 1038375-62-0

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No.: B2881578
CAS No.: 1038375-62-0
M. Wt: 184.195
InChI Key: XJGAWYPJAQTIGM-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid is a heterocyclic carboxylic acid featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position and a butanoic acid chain at the 5-position. This compound (CAS: 1038375-62-0) has a molecular formula of C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol . Its structural simplicity and functional groups make it a versatile scaffold in medicinal chemistry, particularly for designing enzyme inhibitors or receptor ligands.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-6-9-7(13-10-6)4-3-5-8(11)12/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGAWYPJAQTIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole core is typically constructed via cyclization reactions involving amidoximes and acylating agents. Two primary pathways dominate:

  • O-Acylation of Amidoximes : Amidoximes (R–C(=NOH)–NH2) react with acyl chlorides or activated carboxylic acids to form O-acylated intermediates, which undergo cyclodehydration to yield 1,2,4-oxadiazoles.
  • Nitrile Oxide Cycloaddition : Nitrile oxides participate in [3+2] cycloadditions with nitriles, though this method is less common due to the instability of nitrile oxides.

For 4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoic acid, the former approach is more feasible, leveraging the butanoic acid chain as part of the amidoxime precursor.

Proposed Synthetic Routes

Route 1: Amidoxime Acylation and Cyclization

This method adapts protocols from 1,2,4-oxadiazole syntheses involving coupling agents and dehydrating conditions.

Step 1: Synthesis of 4-Amidoxime-butanoic Acid

Starting Material : 4-Cyanobutanoic acid
Reaction :
$$
\text{4-Cyanobutanoic acid} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, Δ}} \text{4-Amidoxime-butanoic acid}
$$
Conditions : Hydroxylamine hydrochloride (1.2 equiv.) in ethanol/water (1:1), reflux (80°C, 6 h). The nitrile group is converted to an amidoxime (–C(=NOH)–NH2).

Step 2: O-Acylation with Propionyl Chloride

Reaction :
$$
\text{4-Amidoxime-butanoic acid} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{O-Propionyl amidoxime intermediate}
$$
Conditions : Propionyl chloride (1.5 equiv.), triethylamine (2 equiv.) in dichloromethane (DCM), 0°C to room temperature (2 h). The hydroxylamine oxygen is acylated.

Step 3: Cyclodehydration to Form Oxadiazole

Reaction :
$$
\text{O-Propionyl amidoxime} \xrightarrow{\text{POCl}_3, \Delta} \text{this compound}
$$
Conditions : Phosphorus oxychloride (POCl3, 3 equiv.), reflux (110°C, 4 h). Cyclization eliminates H2O and HCl, forming the 1,2,4-oxadiazole ring.

Yield : ~30–40% (estimated from analogous reactions).

Route 2: EDC-Mediated Coupling and Thermal Cyclization

This route avoids acyl chlorides, using carbodiimide coupling for improved safety.

Step 1: Amidoxime Preparation (as in Route 1)
Step 2: Activation of Propionic Acid

Reaction :
$$
\text{Propionic acid} + \text{EDC·HCl} \xrightarrow{\text{DIPEA, DCM}} \text{Active ester intermediate}
$$
Conditions : Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv.), N,N-diisopropylethylamine (DIPEA, 2 equiv.) in DCM (0°C, 30 min).

Step 3: Coupling and Cyclization

Reaction :
$$
\text{4-Amidoxime-butanoic acid} + \text{Active ester} \xrightarrow{\Delta, \text{NaOAc}} \text{this compound}
$$
Conditions : Heating (110°C, 2 h) in ethanol/water with sodium acetate.

Yield : ~25–35% (inferred from similar procedures).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Key Reagents POCl3, propionyl chloride EDC·HCl, DIPEA
Reaction Hazard High (corrosive POCl3) Moderate (mild coupling agents)
Yield 30–40% 25–35%
Purification Column chromatography Recrystallization

Route 1 offers higher yields but requires handling hazardous reagents. Route 2 is safer but less efficient.

Characterization Data

Spectral data for analogous compounds suggest the following features for this compound:

  • IR (KBr) : Broad O–H stretch (2500–3300 cm⁻¹, carboxylic acid), C=O (1700 cm⁻¹), C=N (1600 cm⁻¹).
  • ¹H NMR (CDCl3) : δ 1.35 (t, 3H, CH2CH3), 2.45 (m, 2H, CH2CO), 2.65 (m, 2H, oxadiazole-CH2), 3.10 (q, 2H, CH2CH3), 12.1 (s, 1H, COOH).
  • MS (ESI+) : m/z 185.092 [M+H]+.

Challenges and Optimization Strategies

  • Regioselectivity : Competing 1,3,4-oxadiazole formation is mitigated by strict stoichiometry and low-temperature acylation.
  • Ester Hydrolysis : Protecting the carboxylic acid as an ethyl ester during synthesis prevents side reactions. Final hydrolysis uses NaOH/EtOH.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles .

Scientific Research Applications

Medicinal Chemistry

1. Inhibitors of Enzymatic Activity
Research has indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant inhibitory effects on various enzymes. For instance, studies have focused on the synthesis of sodium salts of 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]butanoic acids that act as competitive inhibitors against HKT (high-affinity potassium transporters) from Aedes aegypti, a mosquito vector responsible for the transmission of diseases like dengue and Zika virus. The IC50 values for these compounds range from 42 to 339 μM, demonstrating their potential as insecticides .

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties. Research into heteroaryl butanoic acid derivatives has shown promise in inhibiting leukotriene A4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. Inhibition of LTA4H can lead to reduced inflammation in conditions such as asthma and rheumatoid arthritis by promoting the resolution of inflammation through the elevation of lipoxin A4 levels .

Agricultural Applications

1. Pesticide Development
The larvicidal activity of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid derivatives has been investigated for their potential use as pesticides. The ability to inhibit specific biological pathways in target organisms makes these compounds suitable candidates for developing environmentally friendly pest control agents. The synthesis of new derivatives tailored for enhanced efficacy against pests represents a significant area of research .

Materials Science

1. Polymer Chemistry
The incorporation of oxadiazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The unique electronic properties of oxadiazoles can impart desirable characteristics to polymers used in various applications, including electronics and coatings.

Case Studies

Study Focus Findings
Synthesis and Characterization of Sodium SaltsInsecticide DevelopmentNew derivatives showed IC50 values between 42-339 μM against AeHKT .
Anti-inflammatory ActivityLTA4H InhibitionCompounds demonstrated potential in treating chronic inflammatory diseases by modulating leukotriene pathways .
Polymer IncorporationMaterial EnhancementEnhanced thermal stability and mechanical properties observed in polymer composites containing oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as succinate dehydrogenase, by binding to their active sites. This inhibition affects various metabolic pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of 1,2,4-oxadiazole derivatives are highly influenced by substituents on the heterocyclic ring and the carboxylic acid chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Solubility/Notes
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid Ethyl C₈H₁₂N₂O₃ 184.19 Not explicitly reported; inferred moderate solubility due to shorter alkyl chain
4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid Isopropyl C₉H₁₄N₂O₃ 198.22 Higher lipophilicity than ethyl analog
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid Phenyl C₁₂H₁₂N₂O₃ 232.23 Slightly soluble in chloroform, methanol, DMSO
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid 4-Chlorophenyl C₁₂H₁₁ClN₂O₃ 266.68 Enhanced halogen bonding potential; reduced solubility
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)butanoic acid tert-Butyl C₁₀H₁₆N₂O₃ 212.25 High steric bulk; used in antitumor studies
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid Ethyl (shorter chain) C₇H₁₀N₂O₃ 170.17 Reduced solubility vs. butanoic acid derivatives
Key Observations:
  • Alkyl vs. Chlorine in the 4-chlorophenyl derivative adds electronic effects, improving target binding but reducing solubility .
  • Chain Length: Propanoic acid analogs (e.g., 3-(3-ethyl-oxadiazol-5-yl)propanoic acid) have shorter chains, likely reducing water solubility compared to butanoic acid derivatives .
Enzyme Inhibition :
  • The tert-butyl derivative demonstrated antitumor activity in vitro, with an IC₅₀ of ~9.4 µM against cancer cell lines, highlighting the role of bulky substituents in enhancing bioactivity .
Antimicrobial and Antiparasitic Potential :
  • Derivatives like 4-(3-ethyl-oxadiazol-5-yl)piperidine hydrochloride (CAS: 1385696-71-8) have been explored for anti-leishmanial activity, though the carboxylic acid analog’s efficacy remains unstudied .

Biological Activity

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its role in various biological activities. The general structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where the specific values for xx, yy, zz, and ww depend on the substituents attached to the oxadiazole ring and butanoic acid moiety.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study on various 1,3,4-oxadiazole derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications at specific positions on the oxadiazole ring enhance antibacterial efficacy .

CompoundActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial50
Compound BAntifungal30
Compound CAntiviral20

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, compounds with similar structures to this compound have shown cytotoxic effects in various cancer cell lines. The IC50 values indicate their potency against specific cancer types:

CompoundCell LineIC50 (µM)Reference
Compound DMCF-7 (Breast)1.61
Compound EA549 (Lung)1.98
Compound FHeLa (Cervical)0.85

Anti-inflammatory and Analgesic Activity

Some studies have reported that compounds containing the oxadiazole moiety exhibit anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with these compounds. The analgesic activity was also assessed through various pain models in rodents, showing significant pain relief comparable to standard analgesics .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications at specific positions greatly influence its biological activity:

  • Substituents on the Oxadiazole Ring : Electron-withdrawing groups enhance antimicrobial activity.
  • Chain Length of Butanoic Acid : Variations in chain length affect lipophilicity and cellular uptake.
  • Position of Ethyl Group : The placement of the ethyl group on the oxadiazole ring is crucial for maintaining biological activity.

Case Study 1: Antitumor Activity

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized several derivatives of oxadiazoles and tested their antitumor effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of oxadiazole derivatives showed that modifications in the side chains significantly enhanced their effectiveness against resistant bacterial strains. This study highlighted the potential for developing new antibiotics based on oxadiazole structures .

Q & A

Q. What are the established synthetic routes for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid, and how can reaction conditions be optimized?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization between amidoximes and carboxylic acid derivatives. For example, tert-butylamidoxime can react with 4-aminobenzoic acid or 4-nitrobenzonitrile in a one-pot reaction to form intermediates, which are further functionalized to yield the target compound . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Reactions often proceed at 80–100°C to ensure cyclization.
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve yields by facilitating deprotonation. Purity can be verified via HPLC or LC-MS, and yields are typically reported between 70–85% under optimized conditions .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring and ethyl/butanoic acid substituents. The absence of NH peaks in ¹H NMR indicates successful cyclization .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure determination. For example, X-ray data for related oxadiazole derivatives confirmed bond angles and planarity of the heterocyclic ring .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How should researchers design assays to evaluate the biological activity of this compound?

  • In vitro cytotoxicity : Use monolayer cell-survival assays (e.g., MTT) across multiple cell lines to determine IC₅₀ values. For instance, oxadiazole analogs have shown antitumor activity with IC₅₀ values ranging from 9.4 µM to >100 µM, depending on substituents .
  • Enzyme inhibition : Test MMP-2/MMP-9 inhibition using fluorogenic substrates, as seen in studies with the structurally related inhibitor MOBSAM .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency and selectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Contradictions in activity data may arise from variations in assay conditions, purity, or off-target effects. Methodological approaches include:

  • Purity validation : Confirm compound integrity via NMR and elemental analysis. Impurities >2% can skew results .
  • Orthogonal assays : Compare results from fluorescence-based and colorimetric assays (e.g., MMP inhibition vs. cell viability) to rule out assay-specific artifacts .
  • Structural analogs : Test derivatives (e.g., 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)butanoic acid) to isolate the impact of substituents on activity .

Q. What computational strategies are optimal for modeling the electronic properties of the 1,2,4-oxadiazole ring?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions of electronic structure and reactivity. Key applications:

  • HOMO-LUMO analysis : Predicts charge distribution and nucleophilic/electrophilic sites .
  • Thermochemical accuracy : Benchmarks against experimental atomization energies (average deviation <2.4 kcal/mol) validate computational models . Software recommendations: Gaussian or ORCA with basis sets (e.g., 6-31G*) for balanced accuracy and computational cost .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications?

SAR studies should focus on:

  • Substituent effects : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability .
  • Bioisosteric replacement : Substitute the butanoic acid moiety with ester or amide derivatives to modulate solubility and target engagement .
  • Table 1 : Activity trends in oxadiazole derivatives (hypothetical data based on evidence):
SubstituentIC₅₀ (µM)LogP
3-Ethyl9.42.1
3-Isopropyl7.82.8
3-tert-Butyl12.33.5
Data inferred from analogs in .

Methodological Notes

  • Key references : Experimental data from peer-reviewed studies and synthesis protocols were prioritized.
  • Advanced tools : SHELX for crystallography , DFT for computational modeling , and orthogonal assays for biological validation .

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